molecular formula C11H10N2O5 B4822660 4-[(4-Nitrophenyl)methyl]morpholine-2,3-dione

4-[(4-Nitrophenyl)methyl]morpholine-2,3-dione

Cat. No.: B4822660
M. Wt: 250.21 g/mol
InChI Key: AXWLEMVQXWJAMW-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)methyl]morpholine-2,3-dione is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a nitrophenyl group attached to a morpholine ring, which is further substituted with a dione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitrophenyl)methyl]morpholine-2,3-dione typically involves the reaction of 4-nitrobenzyl chloride with morpholine under basic conditions to form 4-[(4-nitrophenyl)methyl]morpholine. This intermediate is then subjected to oxidation using reagents such as sodium chlorite to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitrophenyl)methyl]morpholine-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Sodium chlorite, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-[(4-Nitrophenyl)methyl]morpholine-2,3-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce the nitrophenyl group into various molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Used in the synthesis of nanowires and other nanomaterials for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenyl)methyl]morpholine-2,3-dione involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Nitrophenyl)methyl]morpholine-2,3-dione is unique due to the presence of both the nitrophenyl and dione groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[(4-nitrophenyl)methyl]morpholine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c14-10-11(15)18-6-5-12(10)7-8-1-3-9(4-2-8)13(16)17/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWLEMVQXWJAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C(=O)N1CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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